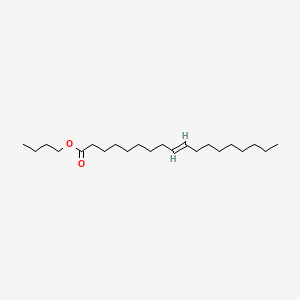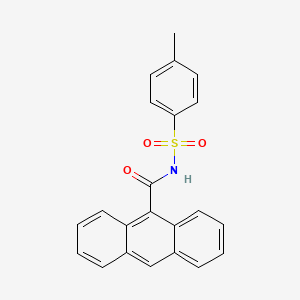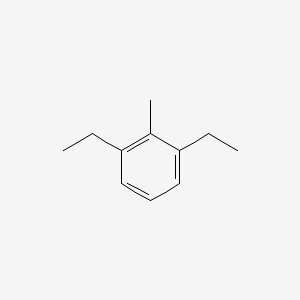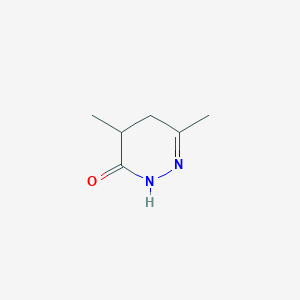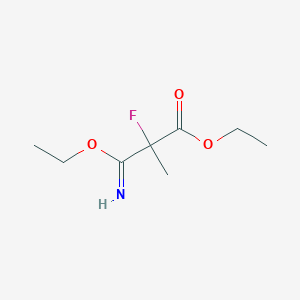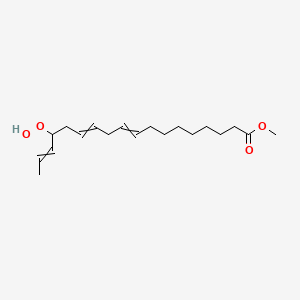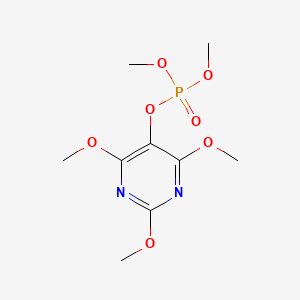
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 2, 4, and 6, and a phosphate group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate typically involves the reaction of 2,4,6-trimethoxypyrimidine with a suitable phosphorylating agent. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate involves its interaction with specific molecular targets. The methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxypyrimidine: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate: An oxidation product with different chemical properties.
4,6-Dimethyl-2-pyrimidyl thiolates: Similar pyrimidine structure but with thiolate groups instead of methoxy groups.
Uniqueness
Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is unique due to the combination of methoxy and phosphate groups on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
13186-09-9 |
|---|---|
Formule moléculaire |
C9H15N2O7P |
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
dimethyl (2,4,6-trimethoxypyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O7P/c1-13-7-6(18-19(12,16-4)17-5)8(14-2)11-9(10-7)15-3/h1-5H3 |
Clé InChI |
CCQKIEDIHQYKFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)OC)OC)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






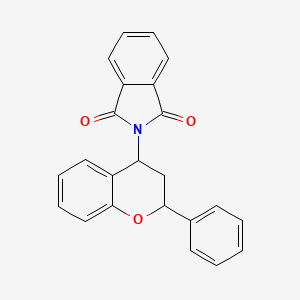

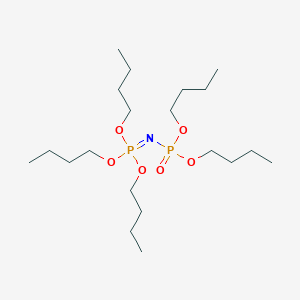
![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
